N-(5-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-6-(methylamino)pyridine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(5-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-6-(methylamino)pyridin-3-YL)methanesulfonamide can be compared with similar compounds such as:
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 6-(Boc-methylamino)-3-pyridineboronic acid pinacol ester These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its cyclopropoxy and methanesulfonamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-6-(methylamino)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-11-10-9(16-8-3-4-8)5-7(6-12-10)13-17(2,14)15/h5-6,8,13H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
IXQBXYZGYAVSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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